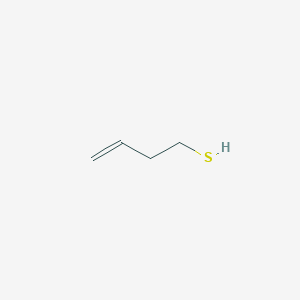3-Butene-1-thiol
CAS No.:
Cat. No.: VC16272091
Molecular Formula: C4H8S
Molecular Weight: 88.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H8S |
|---|---|
| Molecular Weight | 88.17 g/mol |
| IUPAC Name | but-3-ene-1-thiol |
| Standard InChI | InChI=1S/C4H8S/c1-2-3-4-5/h2,5H,1,3-4H2 |
| Standard InChI Key | MMALMXBEMBYJSC-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCS |
Introduction
Chemical Identity and Structural Properties
3-Butene-1-thiol (IUPAC name: but-3-ene-1-thiol) consists of a four-carbon chain with a double bond between carbons 3 and 4 and a thiol group at carbon 1. Its molecular structure confers reactivity typical of both alkenes and thiols, enabling participation in addition and oxidation reactions. Key physicochemical properties inferred from analogous thiols include:
-
Molecular weight: 88.17 g/mol
-
Boiling point: Estimated 110–115°C (based on alkyl thiol analogs)
-
Odor threshold: Likely <10 ppb, given the low detection thresholds of similar unsaturated thiols .
Comparative analysis with methylated derivatives reveals distinct differences in stability and odor profiles. For instance, 3-methyl-3-butene-1-thiol exhibits a "skunky" aroma pivotal in food flavoring , whereas the unmethylated 3-butene-1-thiol may display sharper, more pungent characteristics due to the absence of steric hindrance at the double bond.
Synthesis and Industrial Production
Industrial Considerations
Large-scale production of unsaturated thiols faces hurdles due to their volatility and sensitivity to oxidation. Patent data for 3-methyl-3-butene-1-thiol highlight the use of continuous-flow reactors with sulfur scavengers to minimize disulfide byproducts . Similar infrastructure could theoretically adapt to 3-butene-1-thiol synthesis, though economic viability remains unproven.
Applications in Flavor and Fragrance Chemistry
Despite limited direct evidence, 3-butene-1-thiol’s structural analogs play significant roles in flavor systems. For example:
-
3-Methyl-3-butene-1-thiol: Patented as a flavor enhancer in coffee and alcoholic beverages, imparting a "freshly brewed" aroma at concentrations as low as 2 ng/L .
-
2-Butene-1-thiol: Contributes to the savory profile of roasted meats.
Extrapolating from these applications, 3-butene-1-thiol could theoretically serve as a high-impact aroma compound in savory or fermented products, though sensory studies are needed to confirm this hypothesis.
Biological and Metabolic Pathways
Thiols are metabolized via multiple pathways, including oxidation to disulfides and conjugation with glutathione. A PubMed study on 3-butene-1,2-diol—a structurally related diol—reveals alcohol dehydrogenase (ADH) and cytochrome P450-mediated oxidation , suggesting analogous metabolic routes for 3-butene-1-thiol. Key considerations include:
-
Toxicity: Unsaturated thiols may form reactive sulfenic acid intermediates, posing cytotoxicity risks.
-
Antioxidant Potential: The –SH group could scavenge free radicals, though this remains untested for 3-butene-1-thiol.
Analytical Methods and Detection
Gas chromatography coupled with sulfur-selective detectors (e.g., GC-SCD) is the gold standard for thiol analysis. For 3-methyl-3-butene-1-thiol, solid-phase microextraction (SPME) achieves detection limits of <1 ng/L in beer matrices . Adapting these methods would require optimizing extraction phases (e.g., carboxen-PDMS) for 3-butene-1-thiol’s specific volatility.
| Compound | EFSA ADI (mg/kg/day) | Key Concerns |
|---|---|---|
| 3-Methyl-2-butene-1-thiol | 0.1 | Mucosal irritation |
| Ethanethiol | 0.05 | Hepatotoxicity |
Given the absence of toxicological data, precautionary handling (e.g., fume hoods, PPE) is advised for 3-butene-1-thiol.
Comparative Analysis of Unsaturated Thiols
The table below contrasts 3-butene-1-thiol with its methyl-substituted analogs:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume